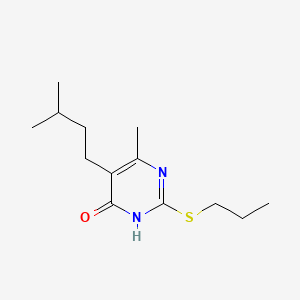![molecular formula C22H23IN6O3S B13379535 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379535.png)
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound that features a triazole ring, an iodinated aniline group, and a benzylidene acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Iodinated Aniline Group: This step typically involves the reaction of the triazole intermediate with 4-iodoaniline under conditions that promote nucleophilic substitution.
Condensation with Benzylidene Acetohydrazide: The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzylidene acetohydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodinated aniline group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups and structural properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and iodinated aniline group allow it to bind to enzymes and receptors, potentially inhibiting their activity. The benzylidene acetohydrazide moiety may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
- 3-(4-iodoanilino)-1-(4-methylphenyl)-1-propanone
Uniqueness
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is unique due to its combination of a triazole ring, an iodinated aniline group, and a benzylidene acetohydrazide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23IN6O3S |
|---|---|
Molecular Weight |
578.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23IN6O3S/c1-3-10-29-20(13-24-17-7-5-16(23)6-8-17)26-28-22(29)33-14-21(31)27-25-12-15-4-9-18(30)19(11-15)32-2/h3-9,11-12,24,30H,1,10,13-14H2,2H3,(H,27,31)/b25-12+ |
InChI Key |
KFFIQDMPMNTGMI-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379452.png)
![1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol](/img/structure/B13379460.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide](/img/structure/B13379464.png)
![(2-{[1-(4-Isobutoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13379475.png)
![(6E)-4-chloro-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B13379484.png)

![N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B13379498.png)
![methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13379505.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379506.png)
![2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol](/img/structure/B13379508.png)
![2-(4-tert-butylphenyl)-N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide](/img/structure/B13379513.png)
![methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13379517.png)
![2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379522.png)

